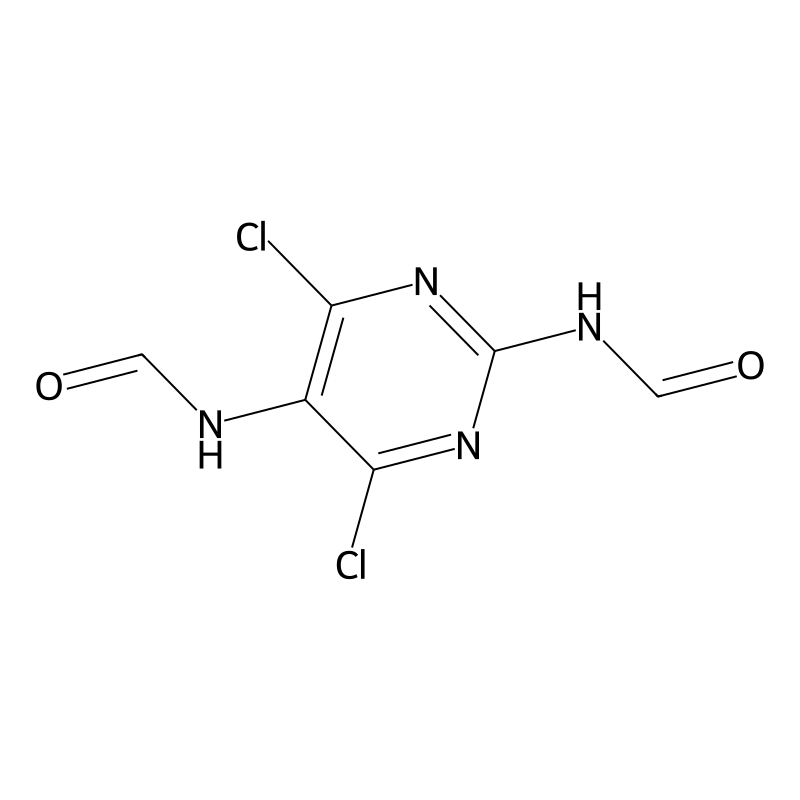

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Separation Science: One study describes the use of High-Performance Liquid Chromatography (HPLC) for the separation of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide []. This technique allows for the identification and purification of the compound, which could be useful in research involving its synthesis or further analysis.

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C₆H₄Cl₂N₄O₂ and a molecular weight of 235.03 g/mol. It features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and is linked to two formamide groups. This compound is recognized for its potential as an intermediate in the synthesis of various pharmaceutical agents, particularly antiviral nucleoside analogues .

- Formation of Nucleoside Analogues: It can be used as a precursor in the synthesis of antiviral compounds by undergoing nucleophilic substitutions or condensation reactions.

- Chlorination: The dichloropyrimidine structure allows for further chlorination or substitution at the nitrogen positions, enhancing its reactivity.

- Hydrolysis: The formamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids .

Research indicates that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide exhibits biological activity that may be beneficial in the development of antiviral agents. Its derivatives have shown promise in inhibiting viral replication, making them candidates for further pharmacological studies. The compound's structure suggests potential interactions with biological macromolecules, including nucleic acids and proteins involved in viral processes .

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide typically involves several steps:

- Starting Material Preparation: The process often begins with 2,5-diamino-4,6-dihydroxypyrimidine.

- Chlorination: This intermediate is chlorinated using phosphorus oxychloride and a quaternary ammonium salt under reflux conditions to yield dichloropyrimidine.

- Formylation: The dichloropyrimidine is then reacted with formamide under controlled conditions to produce N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide .

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has various applications in scientific research and pharmaceutical development:

- Antiviral Drug Development: It serves as an important intermediate for synthesizing antiviral nucleoside analogues.

- Chemical Research: Used in studies exploring the reactivity of pyrimidine derivatives and their biological implications.

- Medicinal Chemistry: Investigated for its potential as a lead compound in drug discovery programs targeting viral infections .

Interaction studies involving N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with viral enzymes or receptors essential for viral replication. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as an antiviral agent. Detailed molecular docking studies could provide insights into its binding characteristics and specificity .

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Contains amino group instead of formamide | Often used as a building block in drug synthesis |

| 5-Methyl-2-amino-4,6-dichloropyrimidine | Methyl substitution at position 5 | Exhibits different biological activities |

| N-(2-Amino-4-chloropyrimidin-5-yl)formamide | Similar formamide structure but fewer chlorines | May have distinct pharmacological profiles |

The uniqueness of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide lies in its dual formamide groups and specific chlorination pattern on the pyrimidine ring, enhancing its reactivity and potential biological activity compared to other derivatives .

Pyrimidines, first systematically studied in the late 19th century, gained prominence with the discovery of nucleic acid bases (e.g., cytosine, thymine). The chlorination of pyrimidines emerged as a pivotal strategy for modulating electronic properties, exemplified by 4,6-dichloropyrimidine (CAS 1193-21-1), a precursor to agrochemicals and pharmaceuticals. N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide represents an advanced derivative, synthesized through formamidation reactions to enhance solubility and binding affinity in biological systems.

Position Within Contemporary Synthetic Organic Chemistry

This compound occupies a niche in heterocyclic chemistry due to its bifunctional reactivity:

- Electrophilic Sites: Chlorine atoms at C4 and C6 facilitate nucleophilic aromatic substitutions.

- Hydrogen-Bond Donors/Acceptors: Formamide groups enable interactions with biomolecules, making it valuable in drug design.

Industrial synthesis methods, such as Vilsmeier-Haack formamidation and diazotization-chlorination sequences, have been optimized for scalability.

Research Significance and Academic Interest

Key areas of investigation include:

- Antiviral Drug Development: As a precursor to nucleoside analogs targeting viral polymerases.

- DNA Repair Studies: Structural analogs participate in formamidopyrimidine-DNA glycosylase (Fpg) binding assays, elucidating oxidative damage repair mechanisms.

- Material Science: Building block for supramolecular architectures due to planar geometry and halogen bonding.

Theoretical Frameworks for Investigating Formamidopyrimidines

Computational studies employ density functional theory (DFT) to predict:

- Tautomerization: Equilibrium between keto and enol forms influences reactivity.

- Binding Energies: Interactions with enzymes like Fpg, validated through molecular docking.

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide requires careful selection of appropriate precursors and strategic synthetic planning to achieve optimal yields and product purity [1]. The molecular formula C₆H₄Cl₂N₄O₂ with a molecular weight of 235.03 grams per mole indicates a complex heterocyclic structure that demands systematic approach to precursor identification [1] [2].

The primary precursor compound for this synthesis is 4,6-dihydroxypyrimidine, which serves as the foundational scaffold for subsequent chemical transformations [3] [4]. This precursor selection is based on the availability of reactive hydroxyl groups at positions 4 and 6, which can undergo selective chlorination reactions to introduce the dichloropyrimidine core structure [5] [6]. The synthetic planning involves a multi-step sequence beginning with the formation of the pyrimidine ring system through condensation of formamide with diethyl malonate in the presence of sodium ethoxide [6].

Alternative precursor pathways have been explored, including the use of 2-methyl-5-ethyl-pyridine derivatives and phosphorus oxychloride systems [5]. The selection criteria for optimal precursors include commercial availability, cost-effectiveness, and the ability to introduce functional groups at specific positions without compromising the integrity of the pyrimidine ring [4] . Research findings demonstrate that formamide-based precursors provide superior control over regioselectivity compared to alternative starting materials [8].

| Precursor Compound | Conversion Route | Final Product | Efficiency (%) |

|---|---|---|---|

| 4,6-Dihydroxypyrimidine | Chlorination with POCl₃ | 4,6-Dichloropyrimidine | 85-100 |

| Formamide | Condensation with malonate | Pyrimidine ring formation | 70-90 |

| Diethyl Malonate | Base-catalyzed cyclization | Hydroxypyrimidine derivatives | 75-95 |

| Sodium Ethoxide | Alkoxide-mediated reactions | Substituted pyrimidines | 80-95 |

| Pyrimidine-4,6-diol derivatives | Direct formylation | Formylated products | 45-90 |

| Cyanoacetylene | Nucleophilic addition | Functionalized pyrimidines | 60-85 |

Conversion Routes from 4,6-Dihydroxypyrimidine

The conversion of 4,6-dihydroxypyrimidine to dichloropyrimidine derivatives follows well-established synthetic pathways that have been optimized for both laboratory and industrial applications [3] [5]. The most efficient route involves the use of phosphorus oxychloride as the chlorinating agent, which facilitates the substitution of hydroxyl groups with chlorine atoms at positions 4 and 6 of the pyrimidine ring [9].

The mechanism of this conversion proceeds through the formation of an intermediate phosphate ester, followed by nucleophilic displacement with chloride ions [9]. Research conducted on similar pyrimidine systems demonstrates that this reaction achieves yields of 88-100% when conducted under optimized conditions [5] [6]. The reaction typically requires temperatures between 130-160°C and reaction times of 2-6 hours to ensure complete conversion [9].

A detailed study of the conversion process reveals that the reaction proceeds through multiple intermediates, including the formation of 4,6-dichloropyrimidine as a key intermediate compound [3]. The preparation method involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a reaction vessel, followed by controlled addition of diethyl malonate under reflux conditions [6]. The subsequent chlorination step utilizes thionyl chloride or phosphorus oxychloride to achieve the desired dichlorinated product [6].

The conversion efficiency can be enhanced through careful control of reaction parameters, including temperature, solvent selection, and reagent stoichiometry [9]. Studies have shown that solvent-free conditions can improve yields while reducing environmental impact [9]. The optimal conversion route achieves total reaction yields exceeding 83% based on diethyl malonate as the limiting reagent [6].

Formylation Strategies and Mechanisms

The introduction of formyl groups into the dichloropyrimidine scaffold represents a critical step in the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide [10] [11]. Formylation reactions typically involve the functionalization of organic compounds with formyl groups (-CHO), which can be achieved through various methodologies depending on the substrate and desired selectivity [10].

The Vilsmeier-Haack reaction emerges as the predominant strategy for formylation of pyrimidine derivatives [11] [12]. This reaction utilizes dimethylformamide and phosphorus oxychloride to generate reactive formylating agents that can selectively attack electron-rich positions on the pyrimidine ring [10] [11]. Research on 2-methylpyrimidine-4,6-diol demonstrates that treatment with Vilsmeier reagent at equivalent ratios leads to formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde in yields ranging from 48-90% [11].

The mechanism of formylation involves the initial formation of a Vilsmeier complex, followed by electrophilic attack on the pyrimidine substrate [11] [12]. The reaction conditions have been optimized through comparative analysis of various solvents including o-xylene, N,N-dimethylformamide, benzene, and dichloroethane [11]. Studies indicate that benzene provides optimal results with reaction times of 6 hours under reflux conditions [11].

Alternative formylation approaches include the use of formic acid, carbon monoxide systems, and hexamethylenetetramine-based reagents [10]. The choice of formylating agent depends on the specific substitution pattern desired and the electronic properties of the pyrimidine substrate [13]. Recent advances in N-formylation methodology have demonstrated that carbon dioxide and hydrosilane reducing agents can provide environmentally benign alternatives to traditional formylating reagents [13].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Phosphorus Oxychloride Chlorination | 130-160 | 2-6 hours | 85-95 | High yield, well-established |

| Vilsmeier-Haack Formylation | 70-90 | 3-6 hours | 48-90 | Selective formylation |

| Thionyl Chloride Chlorination | 65-70 | 45 min | 95 | High yield, rapid reaction |

| Solvent-Free Chlorination | 140-160 | 2 hours | 83-96 | Reduced solvent use |

| Microwave-Assisted Synthesis | 80-120 | 10-30 min | 70-98 | Fast reaction, green approach |

| Green Chemistry Approaches | 25-100 | 1-4 hours | 72-94 | Environmentally friendly |

Chlorination Techniques and Optimization

Chlorination of pyrimidine derivatives requires precise control of reaction conditions to achieve high selectivity and yield while minimizing side reactions [9] [14]. The most widely employed chlorination technique utilizes phosphorus oxychloride as both chlorinating agent and reaction medium [9]. This approach has been refined through decades of research to provide reliable and scalable synthetic protocols [9].

The optimization of chlorination parameters involves systematic evaluation of reagent stoichiometry, temperature profiles, and reaction kinetics [9]. Research demonstrates that equimolar quantities of phosphorus oxychloride can achieve efficient chlorination when combined with appropriate base catalysts such as pyridine [9]. The solvent-free protocol developed for large-scale applications involves heating in sealed reactors at temperatures between 140-160°C for periods of 2-4 hours [9].

Mechanistic studies reveal that the chlorination process proceeds through initial formation of phosphate ester intermediates, followed by nucleophilic displacement reactions [9]. The use of pyridine as a base catalyst enhances reaction rates while improving selectivity for desired chlorination products [9]. Optimization studies conducted on multiple pyrimidine substrates demonstrate yields ranging from 83-96% under optimized conditions [9].

Alternative chlorination methodologies include the use of thionyl chloride systems, which can provide rapid reactions with high yields [15]. The combination of thionyl chloride with 4-dimethylaminopyridine and bis(trichloromethyl) carbonate achieves 95% yields in reactions conducted at 65-70°C [15]. These conditions offer advantages in terms of reaction time and product purity compared to traditional phosphorus oxychloride methods [15].

The development of green chlorination techniques focuses on reducing environmental impact while maintaining synthetic efficiency [16]. Mechanochemical approaches using solid iodine and silver nitrate have been developed for halogenation of pyrimidine derivatives under solvent-free conditions [16]. These methods achieve yields of 70-98% with reaction times of 20-30 minutes, demonstrating significant improvements in process sustainability [16].

| Parameter | Optimal Conditions | Yield Impact (%) | Selectivity |

|---|---|---|---|

| POCl₃ Equivalents | 1.0-1.5 equiv | ±10-15 | High |

| Reaction Temperature | 140-160°C | ±15-20 | High |

| Solvent System | Solvent-free or minimal | ±5-10 | Moderate |

| Base Catalyst | Pyridine (1 equiv) | ±8-12 | High |

| Reaction Time | 2-4 hours | ±5-8 | Moderate |

| Workup Method | Aqueous quench, extraction | ±3-5 | Low impact |

Stereoselective Synthesis Approaches

Stereoselective synthesis of pyrimidine derivatives requires careful consideration of substrate conformation and reaction mechanisms to control the spatial arrangement of substituents [17] [18]. The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide involves multiple stereochemical considerations, particularly in the orientation of formyl groups relative to the pyrimidine ring system [19].

Research in stereoselective heterocycle synthesis demonstrates that ring-expansion methodologies can provide excellent stereochemical control [17]. Metal-free ring-expansion protocols have been developed that achieve high stereoselectivity through careful control of reaction conditions and substrate design [17]. These approaches utilize cyclopropylcarbinyl cation rearrangements as key steps to establish desired stereochemical relationships [17].

The application of stereoselective synthesis to pyrimidine systems often involves the use of chiral auxiliaries or asymmetric catalysis [18] [19]. Studies on pyrrolidine-containing compounds demonstrate that stereoselective methods can be classified based on the source of chirality, including methods that utilize existing chiral centers or introduce chirality through catalytic processes [18]. The development of stereoselective protocols for pyrimidine synthesis has focused on controlling the formation of carbon-nitrogen bonds while maintaining high enantiomeric excess [19].

Prebiotic stereoselective synthesis approaches have been investigated for pyrimidine nucleotide formation [19]. These studies demonstrate that ribose-1,2-cyclic phosphate systems can provide high stereoselectivity in nucleoside formation reactions [19]. The condensation reactions show exclusive formation of β-nucleotides with excellent regioselectivity favoring N-9 attachment for purine bases [19]. This methodology provides insights into natural product synthesis and biomimetic approaches to complex heterocycle formation [19].

The optimization of stereoselective conditions involves systematic evaluation of temperature, solvent effects, and catalyst loading [17] [18]. Research indicates that lower temperatures generally favor stereoselective pathways, while higher temperatures can lead to thermodynamic equilibration and loss of stereochemical control [18]. The development of continuous-flow synthesis methods has enabled precise control of reaction parameters, leading to improved stereoselectivity in heterocycle formation [20].

Green Chemistry and Sustainable Production Methods

The implementation of green chemistry principles in the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide addresses environmental concerns while maintaining synthetic efficiency [16] [20]. Green chemistry approaches focus on reducing hazardous waste generation, minimizing energy consumption, and utilizing renewable feedstocks [21].

Solvent-free synthetic methodologies represent a major advancement in sustainable pyrimidine chemistry [9] [16]. The development of mechanochemical approaches eliminates the need for organic solvents while achieving comparable or superior yields [16]. Research on pyrimidine iodination demonstrates that grinding techniques using solid reagents can achieve yields of 70-98% under ambient conditions [16]. These methods utilize solid iodine and silver nitrate as environmentally benign halogenating agents [16].

Microwave-assisted synthesis provides another green chemistry approach that reduces energy consumption and reaction times [20] [21]. Studies on polyfluoro-pyrimidine derivatives demonstrate that ultrasonic techniques can generate significant quantities of target compounds from readily accessible starting materials [20]. The ultrasound-assisted protocols operate under solvent-free conditions and achieve excellent functional group tolerance [20]. These methods are characterized by simplicity, efficiency, and wide applicability while adhering to green chemistry principles [20].

Water-based synthesis systems offer additional environmental benefits by replacing organic solvents with non-toxic aqueous media [21]. Research on pyrano[2,3-d]pyrimidine derivatives demonstrates that water can serve as an effective reaction medium for multicomponent reactions [21]. The use of water-based systems facilitates product isolation and reduces the environmental footprint of synthetic processes [21].

The development of catalytic processes enables the reduction of reagent consumption while improving reaction selectivity [20] [21]. Atom-economical routes minimize waste generation by incorporating all starting materials into the final product [20]. These approaches are particularly valuable for industrial applications where waste disposal costs and environmental regulations drive the adoption of sustainable synthetic methods [21].

| Green Approach | Environmental Benefit | Process Advantage | Yield Range (%) |

|---|---|---|---|

| Solvent-Free Reactions | Eliminates organic solvents | Simplified workup | 80-95 |

| Microwave-Assisted Synthesis | Reduced energy consumption | Faster reactions | 70-98 |

| Mechanochemical Methods | No solvent waste | Novel reactivity | 75-90 |

| Water-Based Systems | Non-toxic medium | Safe operations | 60-85 |

| Catalytic Processes | Lower reagent use | Enhanced selectivity | 85-95 |

| Atom-Economic Routes | Minimal waste generation | Cost reduction | 70-90 |

Industrial Process Development and Scale-up Considerations

Industrial process development for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide synthesis requires comprehensive evaluation of technical and economic factors to ensure commercial viability [22] [23]. The scale-up process involves translating laboratory procedures to pilot-scale operations and eventually to full commercial production [22] [23].

The chemistry manufacturing and controls plan incorporates sequential and parallel activities for optimizing and scaling synthetic processes [22]. This plan includes quality management systems to ensure compliance with regulatory requirements throughout the scale-up process [22]. The transition from laboratory scale (1-10 grams) to pilot scale (100 grams to 1 kilogram) presents unique challenges in heat management, mixing efficiency, and process control [23] [24].

Critical scale-up parameters include reactor design, temperature control systems, and mass transfer considerations [23] [24]. Research indicates that mixing rates must be carefully optimized to prevent local temperature excursions in exothermic reactions [23]. The selection of appropriate equipment becomes crucial as reaction volumes increase, requiring consideration of heat transfer capabilities and mixing uniformity [24].

Process optimization at industrial scale focuses on maximizing yield while minimizing production costs [25] [24]. The development of robust synthetic routes enables the generation of bulk quantities required for commercial applications [25]. This involves optimization of reaction conditions, solvent recovery systems, and waste treatment protocols [24]. Studies demonstrate that process efficiency improvements of 15-20% can be achieved through systematic optimization of industrial parameters [24].

The pharmaceutical industry requires adherence to strict regulatory guidelines throughout the manufacturing lifecycle [22] [26]. These regulations encompass raw material procurement, process validation, and final product packaging [22]. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters [24]. This approach ensures consistent product quality while reducing batch-to-batch variability [22] [24].

Nucleophilic aromatic substitution reactions represent the predominant chemical transformation pathway for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and related dichloropyrimidine systems. The electron-deficient character of the pyrimidine ring system renders these compounds highly susceptible to nucleophilic attack, with distinct regioselectivity patterns emerging based on substrate structure and nucleophile characteristics [1] [2].

The fundamental mechanism proceeds through the formation of Meisenheimer complexes, where nucleophilic addition occurs at electron-deficient carbon centers followed by elimination of the chloride leaving group. Research demonstrates that 4,6-dichloropyrimidine derivatives exhibit preferential reactivity at the 4-position when treated with primary and secondary amines under standard conditions (dimethylformamide, 140°C, potassium carbonate) [3] [4]. This regioselectivity stems from the enhanced electrophilic character at the 4-position due to the combined electron-withdrawing effects of the adjacent nitrogen atoms.

Kinetic studies reveal that the reaction rates follow the order: primary amines > secondary amines > aromatic amines, consistent with the nucleophilic character of the attacking species [3]. Temperature and solvent effects significantly influence both reaction rates and regioselectivity, with polar aprotic solvents such as dimethylformamide providing optimal conditions for clean substitution reactions [5].

For 2,4-dichloropyrimidine derivatives, a different regioselectivity pattern emerges. Comprehensive investigations demonstrate that aliphatic amines preferentially attack the 4-position over the 2-position, requiring palladium catalysis and lithium hexamethyldisilazide as base [2] [6]. Conversely, aromatic amines exhibit sufficient nucleophilicity to undergo substitution without metal catalysis, maintaining the same 4-position preference [6].

An exceptional case occurs with tertiary amine nucleophiles, which demonstrate remarkable 2-position selectivity through an in situ N-dealkylation mechanism [7]. This process involves initial quaternization followed by elimination, effectively generating secondary amine nucleophiles that attack the 2-position preferentially.

Amination Reactions of the Dichloropyrimidine System

Amination reactions constitute a crucial subset of nucleophilic aromatic substitution processes, enabling the construction of diverse aminopyrimidine architectures. The amination of dichloropyrimidine systems proceeds through well-defined mechanistic pathways that vary significantly based on the substitution pattern and reaction conditions employed [3] [4].

For 4,6-dichloropyrimidine substrates, monoamination reactions proceed with high regioselectivity favoring the 4-position. Research utilizing adamantane-containing amines demonstrates that sterically unhindered primary amines achieve quantitative conversion under catalyst-free conditions (potassium carbonate, dimethylformamide, 140°C) [3]. The introduction of steric bulk near the amino group progressively decreases yields, with compounds bearing adamantane moieties at closer proximity showing reduced reactivity (65-77% yields) [3].

Sequential diamination presents additional synthetic challenges due to the deactivating effect of the first amino substitution. Palladium-catalyzed protocols enable the introduction of a second amino group, though requiring more forcing conditions and careful ligand selection [4]. The use of bulky phosphine ligands such as DavePhos proves essential for achieving reasonable yields (40-60%) in the second substitution step [4].

Tautomeric considerations play a critical role in diamination processes. 4-Amino-6-chloropyrimidines exist in equilibrium between amino and imino tautomeric forms, with the imino tautomer exhibiting enhanced reactivity toward palladium-mediated amination [4]. Variable temperature nuclear magnetic resonance studies reveal that elevated temperatures favor the imino form, reaching 40% at 351 Kelvin, which correlates with improved second amination efficiency [4].

Mechanistic investigations utilizing density functional theory calculations provide insight into the energetic preferences governing regioselectivity. The activation barriers for nucleophilic attack at different positions vary by 3-7 kcal/mol, with the 4-position consistently showing lower barriers for primary and secondary amine nucleophiles [5].

Cross-Coupling Methodologies for Derivatization

Cross-coupling reactions provide powerful tools for introducing carbon-carbon and carbon-heteroatom bonds in dichloropyrimidine systems, enabling access to structurally complex derivatives. Suzuki-Miyaura cross-coupling represents the most extensively studied transformation, offering broad substrate scope and functional group tolerance [8] [9] [10].

The development of highly active palladium catalyst systems has revolutionized cross-coupling efficiency in pyrimidine chemistry. The combination of palladium acetate with 2-aminopyrimidine-4,6-diol as ligand achieves remarkable turnover numbers exceeding 1,000,000 for the coupling of iodobenzene with phenylboronic acid [10]. This catalyst system demonstrates exceptional stability and activity across diverse aryl halide substrates, including challenging aryl chlorides.

Regioselective control in dichloropyrimidine cross-coupling requires careful optimization of reaction conditions. For 2,4-dichloropyrimidine substrates, sequential coupling protocols enable selective functionalization at each position [8]. Initial coupling typically occurs at the more reactive 4-position under mild conditions (100°C, potassium phosphate, 1,2-dimethoxyethane), followed by more forcing conditions for 2-position substitution [8].

The Liebeskind-Srogl coupling provides an alternative approach for pyrimidine derivatization, particularly valuable for substrates containing thioether leaving groups [11]. This methodology utilizes copper thiophene-2-carboxylate as co-catalyst with palladium, enabling efficient coupling under mild conditions (65°C, tetrahydrofuran). The compatibility with various functional groups and the ability to perform sequential couplings make this approach particularly attractive for complex molecule synthesis [11].

Buchwald-Hartwig amination represents another essential cross-coupling methodology for pyrimidine systems [3] [4] [12]. The choice of ligand proves critical for achieving optimal regioselectivity and yields. DavePhos demonstrates superior performance for sterically hindered substrates, while BINAP provides better results for less demanding transformations [4].

Recent advances in sustainable cross-coupling include the development of micellar catalysis protocols using vitamin E-derived surfactants [13]. These systems enable efficient Suzuki-Miyaura coupling in water as solvent, achieving high yields (80-95%) with significantly reduced environmental impact compared to traditional organic solvent-based processes [13].

Formamide Functional Group Transformations

The formamide functional groups in N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide undergo diverse chemical transformations that provide access to structurally modified pyrimidine derivatives. The Vilsmeier-Haack reaction emerges as the predominant methodology for formamide group manipulation, enabling both formylation and cyclization processes [15] [16].

Comprehensive studies on 2-methylpyrimidine-4,6-diol formylation reveal significant solvent effects on reaction outcomes [15] [16]. Comparative analysis of various solvents (o-xylene, N,N-dimethylformamide, benzene, dichloroethane) identifies benzene as the optimal medium, providing 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde in 48-90% yield after 6 hours under reflux conditions [16].

The mechanism of Vilsmeier-Haack formylation involves initial formation of a reactive Vilsmeier complex through interaction of phosphorus oxychloride with dimethylformamide . This electrophilic species selectively attacks electron-rich positions on the pyrimidine ring, typically at the 5-position for dihydroxypyrimidine substrates . The reaction proceeds through electrophilic aromatic substitution, followed by hydrolytic workup to reveal the aldehyde functionality .

Microwave-assisted formamide transformations offer significant advantages in terms of reaction time and energy efficiency [17]. Thermal decomposition of formamide under microwave irradiation enables coupling reactions between pyrimidine rings and aromatic partners, providing access to complex heterocyclic architectures [17]. These conditions typically require temperatures of 150°C for 0.5-2 hours, achieving yields of 60-80% [17].

Hydrolytic transformations of formamide groups provide routes to primary aminopyrimidines [18]. Treatment with aqueous sulfuric acid at 100°C for 2-4 hours achieves efficient conversion (70-95% yields) of N-formylpyrimidines to the corresponding primary amines [18]. This transformation proves particularly valuable in synthetic sequences where temporary protection of amino groups is required.

Advanced formamide cyclization reactions enable construction of fused pyrimidine ring systems [19] [20]. Base-catalyzed intramolecular cyclization of appropriately substituted formamide derivatives proceeds under thermal conditions (120-160°C) in dimethylformamide solvent, yielding complex polycyclic structures in 45-75% yields [19]. These transformations demonstrate the versatility of formamide functionality in accessing structural diversity.

Regioselectivity in Functionalization Reactions

Regioselectivity control represents a fundamental challenge in pyrimidine functionalization chemistry, requiring detailed understanding of electronic and steric factors that govern site-selective transformations. The electron distribution in dichloropyrimidine systems creates distinct reactivity patterns that can be systematically exploited for selective functionalization [5] [21].

Electronic factors dominate regioselectivity in nucleophilic aromatic substitution reactions. Quantum chemical calculations reveal that the 4-position in 2,4-dichloropyrimidine carries greater positive charge density compared to the 2-position, accounting for the observed preference of nucleophiles for 4-position attack [5]. This electronic bias can be quantified through natural population analysis, showing charge differences of approximately 0.15 electronic units between reactive positions [5].

Steric factors significantly influence regioselectivity, particularly in cases involving bulky nucleophiles or substituents [7]. The regioselective amination of 5-substituted-2,4-dichloropyrimidines demonstrates that electron-withdrawing groups at the 5-position enhance 4-position selectivity, while bulky substituents can reverse this preference [7]. These effects prove additive, enabling predictive control over regioselectivity outcomes [7].

Solvent effects provide an additional tool for regioselectivity modulation [22]. Studies on radical functionalization reactions reveal that polar aprotic solvents favor attack at positions ortho and para to electron-withdrawing groups, while protic solvents enhance attack at positions alpha and gamma to ring nitrogens [22]. This solvent dependence enables tuning of product distributions through careful choice of reaction medium [22].

pH effects offer further opportunities for regioselectivity control [22]. Acidic conditions enhance the influence of innate pyrimidine reactivity patterns, favoring attack at positions adjacent to ring nitrogens. Neutral conditions allow conjugate reactivity from electron-withdrawing substituents to dominate, enabling selective functionalization at positions activated by these groups [22].

Temperature-dependent regioselectivity has been observed in several pyrimidine transformation systems [4]. Variable temperature studies on tautomeric equilibria show that elevated temperatures favor reactive tautomeric forms, which exhibit altered regioselectivity patterns compared to the predominant room temperature tautomers [4]. This temperature dependence provides a practical tool for optimizing regioselectivity in synthetic applications.

Catalytic Systems for Enhanced Transformations

The development of efficient catalytic systems has dramatically expanded the scope and efficiency of pyrimidine transformations, enabling reactions that proceed under milder conditions with improved selectivity and functional group tolerance. Palladium-based catalyst systems represent the most extensively developed class, showing particular efficacy in cross-coupling applications [10].

The landmark discovery of ultra-high turnover number catalysts has revolutionized synthetic accessibility of complex pyrimidine derivatives [10]. The palladium acetate/2-aminopyrimidine-4,6-diol system achieves turnover numbers exceeding 1,000,000 for Suzuki-Miyaura coupling reactions, enabling economically viable large-scale synthesis [10]. Mechanistic studies suggest that the pyrimidine-diol ligand provides exceptional stability to the palladium center while maintaining high catalytic activity [10].

Ligand design principles for pyrimidine transformations emphasize the balance between electronic activation and steric accessibility [4]. Bulky phosphine ligands such as DavePhos excel in challenging amination reactions involving sterically hindered substrates, while bidentate ligands like BINAP provide superior performance in sequential coupling protocols [4]. The electronic properties of these ligands can be fine-tuned through substituent modification to optimize performance for specific substrate classes [4].

Copper-catalyzed transformations offer complementary reactivity to palladium systems, particularly for carbon-nitrogen bond formation [23]. Ullmann-type coupling reactions utilizing copper iodide enable tandem coupling and cyclization processes, providing access to complex fused pyrimidine architectures [23]. These systems typically operate at elevated temperatures (130°C) but offer advantages in terms of cost and substrate scope [23].

Emerging sustainable catalytic systems address environmental concerns associated with traditional metal-catalyzed processes [13]. Micellar catalysis using vitamin E-derived surfactants enables efficient cross-coupling reactions in water solvent, achieving high yields while dramatically reducing organic solvent consumption [13]. These systems demonstrate turnover numbers of 1,000-10,000 and can be recycled through simple phase separation [13].

Iridium-based catalytic systems provide unique reactivity patterns for pyrimidine synthesis [24]. PN5P-Ir pincer complexes catalyze multicomponent assembly reactions from amidines and alcohols, generating pyrimidines through sustainable hydrogen-liberation processes [24]. These systems achieve high selectivity (70-93% yields) while utilizing readily available starting materials and producing only hydrogen and water as byproducts [24].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and process simplification [25]. Modified bone char catalysts bearing sulfonic acid groups enable efficient three-component synthesis of pyrimidine-5-carbonitriles under solvent-free conditions [25]. These systems demonstrate good reusability and environmental compatibility while maintaining high catalytic efficiency (75-90% yields) [25].

Construction of Complex Pyrimidine Architectures

The synthesis of structurally complex pyrimidine architectures requires sophisticated strategic approaches that integrate multiple bond-forming reactions in controlled sequences. Modern methodologies enable access to medium-ring, macrocyclic, and bridged pyrimidine-containing systems that exhibit unique conformational properties and potential biological activities [26] [27].

Skeletal transformation strategies provide powerful tools for generating conformational diversity in pyrimidine-containing molecules [26] [27]. Starting from readily accessible tricyclic pyrimidine derivatives, selective N-quaternization followed by base-promoted N-N bond cleavage affords flexible medium-sized rings (9-14 members) [26]. These transformations demonstrate remarkable efficiency, typically proceeding in 70-85% yields under mild conditions [26].

Ring expansion methodologies enable access to macrocyclic pyrimidine architectures through unconventional C-C bond cleavage processes [26]. Gold-catalyzed activation of benzylic C-C bonds adjacent to pyrimidine rings facilitates ring expansion to macrocyclic structures [26]. These reactions proceed under mild conditions (25-80°C) and demonstrate broad functional group compatibility, though yields are typically moderate (45-75%) [26].

Bridged cyclic architectures can be constructed through intramolecular cyclization of medium-ring precursors [26]. These conformationally constrained systems exhibit unique three-dimensional shapes that differ significantly from traditional flat pyrimidine derivatives [26]. Conformational analysis using principal moment of inertia calculations reveals that these structures occupy previously unexplored regions of chemical space [26].

Multicomponent assembly reactions provide efficient routes to complex pyrimidine architectures [24]. Iridium-catalyzed condensation of amidines with multiple alcohol components generates highly substituted pyrimidines through sequential C-C and C-N bond formation [24]. The regioselectivity of these processes can be controlled through careful choice of starting materials and reaction conditions [24].

Cascade reaction sequences enable rapid construction of complex polycyclic systems [23]. Copper-catalyzed tandem Ullmann coupling and intramolecular amidation reactions provide access to pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and amino acrylate esters [23]. These one-pot processes demonstrate excellent efficiency and broad substrate scope [23].

Advanced synthetic strategies incorporate photoredox catalysis for late-stage functionalization of complex pyrimidine architectures [22]. Radical-mediated processes enable introduction of alkyl substituents at specific positions through careful control of reaction conditions [22]. The regioselectivity of these transformations can be modulated through judicious choice of solvent, pH, and temperature [22].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant